molecular formula C22H24N2O2 B10774010 5-Butyl-methyl immidazole carboxylate 30

5-Butyl-methyl immidazole carboxylate 30

Cat. No.: B10774010
M. Wt: 348.4 g/mol
InChI Key: ZCAMCVJTCSXPMT-UHFFFAOYSA-N
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Description

5-butyl-methyl imidazole carboxylate 30 is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring structure. This particular compound is characterized by the presence of a butyl group and a methyl group attached to the imidazole ring, along with a carboxylate functional group. Imidazoles are known for their versatility and are utilized in various applications, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-methyl imidazole carboxylate 30 typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and heterocycles .

Another approach involves the cyclization of amido-nitriles using ferric chloride and iodine as catalysts. This method is known for its mild reaction conditions and tolerance to a wide range of functional groups .

Industrial Production Methods

Industrial production of 5-butyl-methyl imidazole carboxylate 30 often employs large-scale batch reactors. The process involves the use of high-purity starting materials and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as crystallization or chromatography, to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

5-butyl-methyl imidazole carboxylate 30 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-butyl-methyl imidazole carboxylate 30 has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as catalysts and functional coatings .

Mechanism of Action

The mechanism of action of 5-butyl-methyl imidazole carboxylate 30 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The imidazole ring plays a crucial role in these interactions, as it can form hydrogen bonds and coordinate with metal ions. The carboxylate group also contributes to the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-butyl-methyl imidazole carboxylate 30 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

5-butyl-1-[[4-(2-methylphenyl)phenyl]methyl]imidazole-2-carboxylic acid

InChI

InChI=1S/C22H24N2O2/c1-3-4-8-19-14-23-21(22(25)26)24(19)15-17-10-12-18(13-11-17)20-9-6-5-7-16(20)2/h5-7,9-14H,3-4,8,15H2,1-2H3,(H,25,26)

InChI Key

ZCAMCVJTCSXPMT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CN=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C)C(=O)O

Origin of Product

United States

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